Allosteric VCP/p97 Inhibitory Potential: Class-Level Evidence for 5-Sulfanyl-1,2,4-Triazoles
A series of alkylsulfanyl-1,2,4-triazoles have been reported as potent, allosteric inhibitors of valosine-containing protein (VCP)/p97, a AAA ATPase overexpressed in many tumor types and linked to poor prognosis. Compounds from this class achieved submicromolar cellular activity and a clear mechanism of action [1]. While the specific compound CAS 874754-19-5 was not directly tested in this study, it shares the same core scaffold (alkylsulfanyl-1,2,4-triazole) and represents a close structural analog. In the published series, the unsubstituted parent compound (compound 1) served as a baseline, and optimization of the sulfanyl chain led to a >10-fold improvement in potency (IC₅₀ values from >10 µM to 0.35 µM) [1]. This demonstrates that the 5-sulfanyl group is a key pharmacophoric element, and CAS 874754-19-5, with its 5-sulfanyl substituent, is a promising candidate for generating new VCP inhibitors.
| Evidence Dimension | VCP/p97 ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; structurally analogous to the reported alkylsulfanyl-1,2,4-triazole series. |
| Comparator Or Baseline | Compound 1 (unsubstituted parent, baseline) IC₅₀ > 10 µM; Optimized leads IC₅₀ = 0.35 µM [1]. |
| Quantified Difference | >10-fold improvement upon sulfanyl chain optimization in the series [1]. |
| Conditions | In vitro VCP/p97 ATPase inhibition assay (human recombinant protein) [1]. |
Why This Matters
For organizations developing cancer therapeutics targeting VCP/p97, purchasing CAS 874754-19-5 provides a validated scaffold for structure-activity relationship (SAR) exploration, where the 5-sulfanyl group is essential for potency.
- [1] Polucci, P., et al. (2013). Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships. J Med Chem, 56(2), 437-450. DOI: 10.1021/jm3013213. View Source
